molecular formula C14H22N2O3S B5007602 N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide

カタログ番号 B5007602
分子量: 298.40 g/mol
InChIキー: PDPINDPZYWXTGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide, also known as E7820, is a small molecule inhibitor of angiogenesis, which is the formation of new blood vessels. Angiogenesis plays a crucial role in the growth and spread of cancer, making E7820 a promising drug candidate for cancer treatment.

作用機序

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) pathway. Specifically, this compound binds to the extracellular domain of VEGFR-2 and prevents the binding of VEGF, a key growth factor for angiogenesis. This leads to the inhibition of downstream signaling pathways that promote angiogenesis, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
In addition to its anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote tumor invasion and metastasis. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro.

実験室実験の利点と制限

One advantage of N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide as a research tool is its specificity for the VEGFR pathway. This allows researchers to study the effects of VEGF inhibition on angiogenesis and tumor growth without the confounding effects of off-target effects. However, one limitation of this compound is its relatively low potency compared to other VEGFR inhibitors, such as sunitinib and sorafenib. This may limit its usefulness in certain experimental settings.

将来の方向性

There are several future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide. One direction is to further investigate its potential as a cancer therapy in clinical trials. Another direction is to study its effects on other biological processes beyond angiogenesis, such as inflammation and immune function. Additionally, further research is needed to optimize the synthesis and formulation of this compound for maximum efficacy and safety. Finally, the development of more potent and selective VEGFR inhibitors based on the structure of this compound may lead to new and improved cancer therapies.

合成法

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide involves several steps, including the reaction of 3,3-dimethylbutanoyl chloride with 4-aminobenzenesulfonamide to form N-{4-[(aminosulfonyl)phenyl]}-3,3-dimethylbutanamide. This intermediate compound is then reacted with ethylamine to produce this compound. The overall yield of the synthesis is around 35%, and the purity of the final product is typically greater than 95%.

科学的研究の応用

N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In these models, this compound has been shown to inhibit tumor growth and metastasis by blocking angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.

特性

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-15-20(18,19)12-8-6-11(7-9-12)16-13(17)10-14(2,3)4/h6-9,15H,5,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPINDPZYWXTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。